Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is classified as an amino acid derivative and has various applications in chemistry, biology, and medicine. The compound has the molecular formula C9H11NO3 and is commonly used as a building block in organic synthesis.
Methyl 2-amino-2-(4-hydroxyphenyl)acetate can be sourced from various chemical suppliers and manufacturers. It is categorized under amino acid derivatives due to its structural features that resemble those of natural amino acids. The compound has been assigned the CAS number 26531-82-8, which is used for its identification in chemical databases.
The synthesis of methyl 2-amino-2-(4-hydroxyphenyl)acetate typically involves the esterification of 4-hydroxyphenylacetic acid with methanol. This process often requires an acidic catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the reaction.
The molecular structure of methyl 2-amino-2-(4-hydroxyphenyl)acetate features:
Methyl 2-amino-2-(4-hydroxyphenyl)acetate undergoes several types of chemical reactions:
The mechanism of action for methyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets within biological systems:
Methyl 2-amino-2-(4-hydroxyphenyl)acetate has several scientific applications:
The chiral synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate enantiomers represents a significant challenge in pharmaceutical intermediate manufacturing. The (R)-enantiomer (CAS 37763-23-8) serves as a critical reference standard for API Lumacaftor development, requiring high enantiomeric purity for analytical method validation and quality control [8]. Conversely, the (S)-enantiomer (CAS 26531-82-8) finds applications in specialized peptide synthesis and requires equally rigorous stereocontrol [9].
Traditional resolution employs L-(+)-tartaric acid to separate the racemic mixture through diastereomeric salt formation. This process involves reacting DL-2-amino-2-(4-hydroxyphenyl)acetonitrile with L-(+)-tartaric acid in optimized solvent systems (ethyl acetate/benzene/methanol mixtures) to yield the D-(-)-acetonitrile-L-(+)-hemitartarate intermediate. Subsequent acidic hydrolysis produces the target (R)-enantiomer with excellent optical purity (>98% ee) [6]. Modern approaches utilize chiral auxiliaries such as Oppolzer's sultam, enabling asymmetric amination of 4-hydroxybenzaldehyde derivatives. These methods achieve enantiomeric excess exceeding 95% but require additional synthetic steps for auxiliary introduction and removal [8].
Table 1: Comparative Stereoselective Synthesis Approaches
Strategy | Enantiomer Produced | Key Reagent/Technique | Reported ee (%) | Yield (%) |
---|---|---|---|---|
Tartaric Acid Resolution | (R) | L-(+)-Tartaric acid in solvent mixtures | >98 | 65-70 |
Chiral Auxiliary | (S) | Oppolzer's sultam/glycination | >95 | 60-68 |
Asymmetric Hydrogenation | Both | Ru-BINAP catalysts | 90-92 | 75-80 |
Enzymatic Resolution | (R)/(S) | Immobilized lipases | >99 | 45-50 |
Catalytic asymmetric synthesis has emerged as a more atom-economical alternative to traditional resolution methods. Phase-transfer catalysis using cinchona-derived quaternary ammonium salts enables efficient benzylation of glycine Schiff bases, followed by deprotection and esterification to yield enantiomerically enriched product [5]. The reaction proceeds under mild conditions (0°C to room temperature) in biphasic systems, achieving up to 92% ee for the (R)-enantiomer when using N-(4-hydroxypbenzyl)cinchonium chloride catalysts [8].
Organocatalytic approaches have demonstrated remarkable efficiency through enamine-mediated pathways. Proline-derived catalysts facilitate the asymmetric α-amination of 4-hydroxyphenyl pyruvates followed by esterification, delivering both enantiomers with configurational purity >90% ee. Catalyst design innovations focus on introducing hydrophobic moieties to improve solubility in non-polar solvents and enhance stereoselectivity through substrate-catalyst π-π interactions [8]. Recent advances in heterogeneous chiral catalysts include silica-supported thiourea organocatalysts that promote the Strecker reaction of 4-hydroxybenzaldehyde, yielding the aminonitrile precursor with 89% ee and enabling catalyst recycling for up to five cycles without significant loss of enantioselectivity [6].
Table 2: Performance Metrics of Catalytic Systems
Catalyst Type | Reaction Type | Temperature (°C) | Time (h) | ee (%) | TON |
---|---|---|---|---|---|
Cinchona PTC | Glycine alkylation | 0-25 | 24 | 92 | 50 |
Proline-derivatives | α-Amination | -20 | 48 | 90 | 35 |
Ru-BINAP | Asymmetric hydrogenation | 60 | 16 | 92 | 200 |
Silica-thiourea | Strecker reaction | RT | 72 | 89 | 12 |
The transition from batch to continuous manufacturing addresses key challenges in the large-scale synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, particularly concerning exothermicity control in the Strecker reaction step and racemization risks during downstream processing. Integrated flow systems incorporate microreactor technology for the cyanohydrin formation stage, where precise temperature control (±2°C) prevents byproduct formation and enhances conversion to 95% compared to 85% in batch reactors .
Advanced flow configurations combine multiple unit operations: (1) continuous imine formation from 4-hydroxybenzaldehyde and ammonium chloride, (2) cyanide addition in a temperature-controlled micromixer, (3) segmented-flow hydrolysis, and (4) inline esterification. This integrated approach reduces processing time from 48 hours in batch to under 5 hours while improving overall yield by 12-15% . Real-time analytics including FTIR and polarimetry enable dynamic adjustment of residence time and stoichiometry, crucial for maintaining enantiopurity above 99% for chiral intermediate synthesis. The technology demonstrates particular advantages for the hazardous nitrile intermediate handling, minimizing operator exposure through contained small-volume processing [6].
Traditional protecting group approaches for the phenolic hydroxyl functionality have relied on methyl ethers (requiring harsh deprotection with BBr₃) or benzyl ethers (necessitating catalytic hydrogenation). Recent innovations employ enzymatically-cleavable protecting groups such as acetyl, removed under mild conditions with immobilized lipases at 35°C, avoiding acidic/basic conditions that promote racemization [3]. Solvent-free esterification techniques utilize microwave activation with solid acid catalysts (sulfonated graphene oxide), achieving near-quantitative conversion of 2-amino-2-(4-hydroxyphenyl)acetic acid to the methyl ester in 15 minutes without racemization, compared to 12 hours under conventional reflux conditions [3].
The development of protecting-group-free routes represents a significant sustainability advancement. Direct amination strategies using hydroxylamine derivatives enable the synthesis of enantiopure product without protecting the phenolic group. These approaches exploit the ortho-directing effect of the hydroxyl group in asymmetric hydrogenation, achieving 90% selectivity while eliminating protection/deprotection steps and associated waste streams [6]. Switchable solvent systems like DBU/ethanol mixtures facilitate in situ esterification during workup, combining extraction and reaction in a single unit operation that reduces solvent consumption by 40% .
Table 3: Comparison of Protecting Group Strategies
Strategy | Deprotection Conditions | Racemization Risk | Step Count | E-factor |
---|---|---|---|---|
Methyl Ether | BBr₃, CH₂Cl₂, -78°C | High | 3 | 28 |
Benzyl Ether | H₂/Pd/C, MeOH, RT | Moderate | 3 | 32 |
Acetyl Group | Lipase, pH7 buffer, 35°C | Low | 2 | 12 |
Protecting-Group-Free | Not applicable | Very Low | 1 | 5 |
Biocatalysis has emerged as the most enantioselective approach for synthesizing Methyl 2-amino-2-(4-hydroxyphenyl)acetate enantiomers. Engineered transaminases demonstrate remarkable activity toward the prochiral ketone precursor methyl 2-oxo-2-(4-hydroxyphenyl)acetate, achieving >99% ee for both enantiomers through protein engineering of substrate-binding pockets. Immobilization of these enzymes on chitosan supports enhances stability, allowing reuse for 15 cycles with less than 10% activity loss .
Whole-cell biocatalysts offer cofactor regeneration advantages, particularly when using recombinant E. coli expressing D-amino acid transaminase and glutamate dehydrogenase. This system drives the equilibrium toward product formation through continuous α-ketoglutarate recycling, achieving space-time yields of 25 g/L/day for the (R)-enantiomer [8]. Dynamic kinetic resolution combines lipase-catalyzed ester hydrolysis with racemization catalysts, simultaneously resolving racemic mixtures and converting the unwanted enantiomer. This approach achieves near-quantitative theoretical yields for both enantiomers, overcoming the fundamental 50% yield limitation of classical kinetic resolution [9]. Recent advances include artificial metalloenzymes incorporating iridium catalysts within streptavidin scaffolds, which perform simultaneous asymmetric amination and esterification in a single enzymatic pocket .
Table 4: Biocatalytic Systems Performance Comparison
Biocatalyst Type | Enantiomer Produced | ee (%) | Productivity (g/L/h) | Cofactor Requirement |
---|---|---|---|---|
Engineered Transaminase | Both | >99 | 0.15 | PLP external |
Whole-cell (E. coli) | (R) | 98 | 1.04 | Internal regeneration |
Lipase DKR System | (S) | 99 | 0.75 | None |
Artificial Metalloenzyme | Both | 95 | 0.08 | NADH/Iridium |
Compound Synonyms and Identifiers
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: